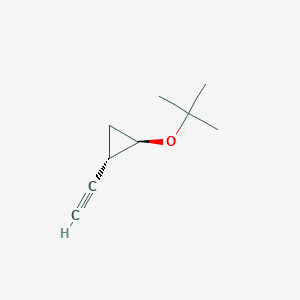
Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) is a cyclic compound that has gained significant interest in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions due to its strained cyclic structure. It can undergo ring-opening reactions, which make it a useful building block for the synthesis of complex organic molecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) have not been extensively studied. However, studies have shown that it can exhibit cytotoxicity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) is its unique cyclic structure, which makes it a versatile building block for the synthesis of complex organic molecules. Additionally, it can exhibit interesting physical and chemical properties, making it a potential candidate for the development of new materials. However, its strained cyclic structure can also make it difficult to handle and manipulate in lab experiments, and its toxicity can pose a safety risk.
Direcciones Futuras
There are several future directions for the research of Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI). One potential area of research is the development of new synthetic methods for the preparation of this compound and its derivatives. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields of science. Furthermore, investigations into its toxicity and safety profile are necessary for its potential use in drug development. Lastly, exploring its potential use in the development of new materials such as polymers and liquid crystals is an exciting area of research.
Conclusion
In conclusion, Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) is a unique cyclic compound that has gained significant interest in scientific research due to its potential applications in various fields of science. Its versatile nature as a building block for complex organic molecules and potential use in the development of new materials make it an exciting area of research for the future. However, further studies are needed to fully understand its mechanism of action, toxicity, and safety profile for its potential use in drug development.
Métodos De Síntesis
Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) can be synthesized by various methods, including the reaction of 1-(1,1-dimethylethoxy)-2-ethynylcyclopropane with a suitable reagent such as sodium hydride or lithium diisopropylamide. Another method involves the reaction of 1-(1,1-dimethylethoxy)-2-ethynylcyclopropane with a strong base such as sodium amide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) has been extensively studied for its potential applications in various fields of science, including organic synthesis, medicinal chemistry, and materials science. It has been used as a building block for the synthesis of various natural products and pharmaceuticals. Additionally, it has been investigated for its potential use in the development of new materials such as polymers and liquid crystals.
Propiedades
Número CAS |
136689-65-1 |
|---|---|
Nombre del producto |
Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans-(9CI) |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(1S,2R)-1-ethynyl-2-[(2-methylpropan-2-yl)oxy]cyclopropane |
InChI |
InChI=1S/C9H14O/c1-5-7-6-8(7)10-9(2,3)4/h1,7-8H,6H2,2-4H3/t7-,8-/m1/s1 |
Clave InChI |
ZFJQSMGUIRPQKX-HTQZYQBOSA-N |
SMILES isomérico |
CC(C)(C)O[C@@H]1C[C@H]1C#C |
SMILES |
CC(C)(C)OC1CC1C#C |
SMILES canónico |
CC(C)(C)OC1CC1C#C |
Sinónimos |
Cyclopropane, 1-(1,1-dimethylethoxy)-2-ethynyl-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



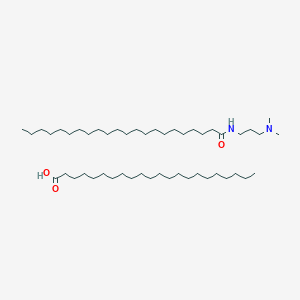

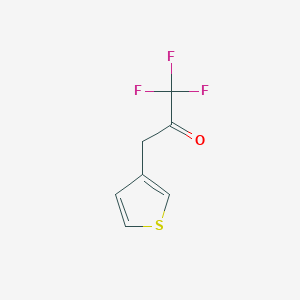
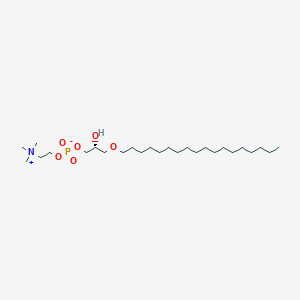
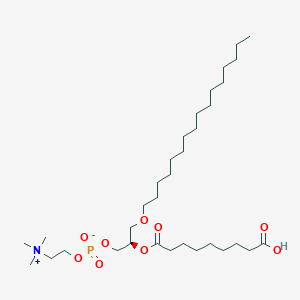
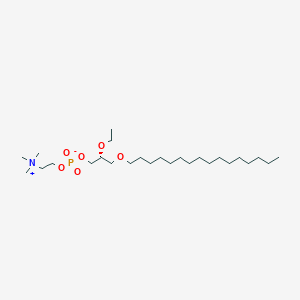
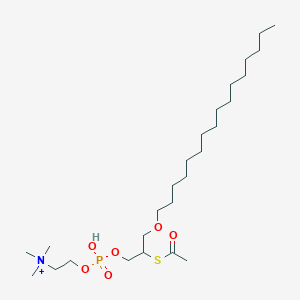

![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)
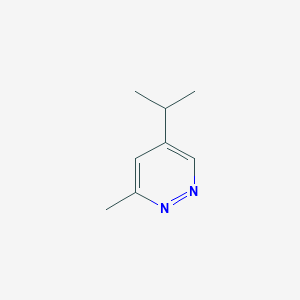
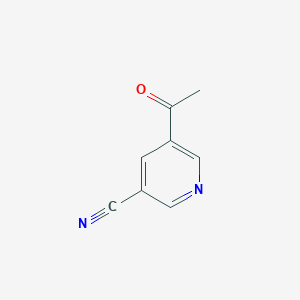
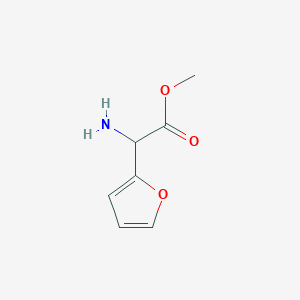
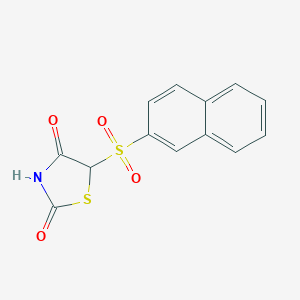
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)